GSK360A

描述

GSK360A is a potent and orally active inhibitor of prolyl hydroxylase domain-containing enzymes. It specifically targets the hypoxia-inducible factor prolyl hydroxylase enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway. This compound has shown significant potential in protecting against various forms of ischemic injury, including myocardial infarction and stroke .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK360A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards .

化学反应分析

Types of Reactions

GSK360A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

GSK360A has a wide range of scientific research applications:

作用机制

GSK360A exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of hypoxia-inducible factor. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor, leading to the activation of hypoxia-responsive genes. These genes play a crucial role in cellular adaptation to low oxygen conditions, promoting cell survival and tissue repair .

相似化合物的比较

Similar Compounds

DMOG (Dimethyloxalylglycine): Another prolyl hydroxylase inhibitor with similar effects on the hypoxia-inducible factor pathway.

Roxadustat: A clinically approved prolyl hydroxylase inhibitor used for the treatment of anemia in chronic kidney disease.

Uniqueness of GSK360A

This compound is unique due to its high potency and selectivity for prolyl hydroxylase enzymes. It has demonstrated significant efficacy in preclinical models of ischemic injury, making it a valuable tool for research and potential therapeutic applications .

生物活性

GSK360A is a prolyl hydroxylase domain (PHD) inhibitor that has garnered interest for its potential therapeutic applications, particularly in the context of ischemic conditions and organ protection. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological mechanisms, and significant case studies.

This compound functions by inhibiting PHDs, which are enzymes that regulate the degradation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound stabilizes HIFs, leading to increased transcription of genes involved in cellular responses to hypoxia. This mechanism is crucial for enhancing erythropoiesis (the production of red blood cells), promoting angiogenesis (the formation of new blood vessels), and providing neuroprotection in ischemic conditions.

Pharmacokinetics and Dosage

In preclinical studies, this compound has been administered at various dosages to assess its pharmacokinetics and biological effects. A notable study utilized a dose of 30 mg/kg administered orally to male Sprague-Dawley rats. The pharmacokinetic profile indicated rapid absorption with peak plasma concentrations reaching approximately 7734 ng/mL. Tissue distribution studies revealed that this compound achieved significant concentrations in the kidney (45-52% of plasma levels) and brain (1-4% of plasma levels) .

Erythropoietin Production

One of the significant findings associated with this compound treatment is its ability to markedly increase erythropoietin (EPO) production. In the aforementioned study, this compound treatment resulted in an 80-fold increase in EPO mRNA levels in the kidney and a 300-fold increase in plasma EPO levels . This elevation in EPO is crucial for enhancing red blood cell production, particularly under hypoxic conditions.

Neuroprotective Effects

This compound has demonstrated substantial neuroprotective effects in models of ischemic stroke. In a rat model subjected to transient middle cerebral artery occlusion, this compound pretreatment significantly reduced neurological deficits by 47-64%, cognitive dysfunction by 60-75%, and brain infarction by 30% after four weeks . These results underscore the potential of this compound as a pre-surgical intervention to mitigate brain injury associated with surgical procedures.

Data Summary Table

| Parameter | Control Group | This compound Treatment | Effect |

|---|---|---|---|

| Plasma EPO Level (ng/mL) | Baseline | 300-fold increase | Enhanced erythropoiesis |

| Kidney EPO mRNA Expression | Baseline | 80-fold increase | Increased EPO production |

| Neurological Deficits Reduction (%) | N/A | 47-64% | Improved motor function |

| Cognitive Dysfunction Reduction (%) | N/A | 60-75% | Enhanced cognitive function |

| Brain Infarction Reduction (%) | N/A | 30% | Reduced brain damage |

Case Studies and Clinical Implications

Clinical implications of this compound extend beyond stroke management. Its ability to enhance erythropoiesis suggests potential applications in treating anemia, particularly in patients with chronic kidney disease or those undergoing chemotherapy. Additionally, ongoing research is exploring the use of this compound in other ischemic conditions, such as myocardial infarction.

属性

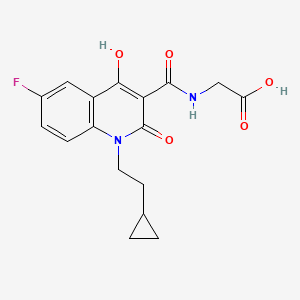

IUPAC Name |

2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHRZQVUPPODPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715754 | |

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931399-19-8 | |

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。